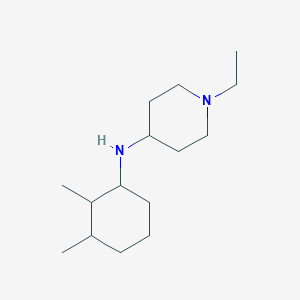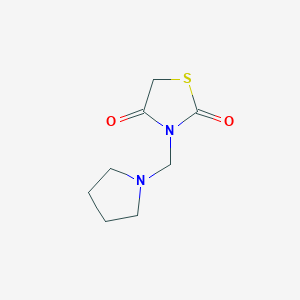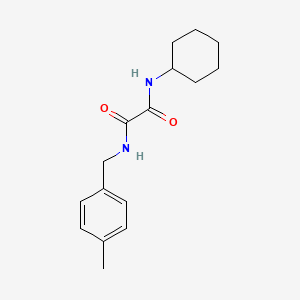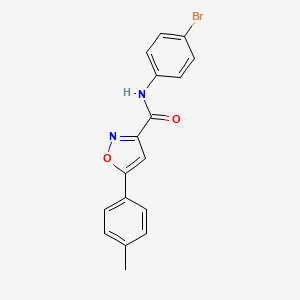
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Wirkmechanismus
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A exerts its effects through various mechanisms of action. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In inflammation, it inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. In inflammation, it reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In neurological disorders, it reduces oxidative stress and inflammation, which are known to contribute to the pathogenesis of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A is its high purity and good yield, which makes it suitable for further research and development. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors to consider in drug development.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A. One direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a potential therapeutic agent. Another direction is to investigate its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies on its mechanism of action and the signaling pathways involved could provide insights into its therapeutic potential. Finally, the development of more efficient synthesis methods could make 2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A more accessible for research and development.
Synthesemethoden
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol A can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine, followed by reduction and cyclization steps. The final product is obtained in good yield and high purity, making it suitable for further research and development.
Eigenschaften
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO2/c1-26-21-13-9-19(10-14-21)22(25,18-7-11-20(23)12-8-18)16-24-15-17-5-3-2-4-6-17/h2-14,24-25H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATZKQHLKJMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)

![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)


